molecular formula C16H24N2O3 B2453833 1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea CAS No. 2034304-86-2

1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea

Cat. No.: B2453833
CAS No.: 2034304-86-2
M. Wt: 292.379
InChI Key: IOAKRWKVOZYSSN-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the tert-butyl group and the hydroxyoxolan moiety in its structure suggests potential unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea typically involves the reaction of 4-tert-butylphenyl isocyanate with a suitable hydroxyoxolan derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with biological macromolecules, influencing their activity. The hydroxyoxolan group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-tert-butylphenyl)-3-[(3-hydroxypropyl)urea]
  • 1-(4-tert-butylphenyl)-3-[(3-hydroxyethyl)urea]
  • 1-(4-tert-butylphenyl)-3-[(3-hydroxybutyl)urea]

Uniqueness

1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is unique due to the presence of the hydroxyoxolan moiety, which may impart distinct chemical and biological properties compared to other similar urea derivatives. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-15(2,3)12-4-6-13(7-5-12)18-14(19)17-10-16(20)8-9-21-11-16/h4-7,20H,8-11H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAKRWKVOZYSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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